molecular formula C24H21F3N2O4 B2892301 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 898465-26-4

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2892301
CAS No.: 898465-26-4
M. Wt: 458.437
InChI Key: IDAIORIAVLRUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H21F3N2O4 and its molecular weight is 458.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its synthesis, mechanism of action, cytotoxicity, and potential clinical implications.

Synthesis and Structural Features

The synthesis of this compound involves multiple steps, including the formation of the dihydroquinoline moiety and the incorporation of the trifluoromethyl phenyl group. The structural complexity contributes to its potential biological activity.

Key Structural Components:

  • Dihydroquinoline Backbone: Known for various pharmacological activities including anticancer properties.
  • Pyran Ring: Often associated with biological activity, enhancing the compound's interaction with biological targets.
  • Trifluoromethyl Group: This modification can significantly influence the lipophilicity and bioavailability of the compound.

Antitumor Activity

Recent studies have indicated that derivatives of dihydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that tetrahydroquinoline derivatives induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMGC-8034.84Induces apoptosis via ROS
Compound BA5496.36G0/G1 phase arrest
Compound CHepG25.82Mitochondrial membrane potential disruption

The proposed mechanism for the biological activity of this compound includes:

  • Induction of Apoptosis: The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest: It has been observed to halt cell cycle progression at the G0/G1 phase, preventing further proliferation.
  • Increased ROS Levels: The generation of ROS is a critical factor in mediating cytotoxic effects, leading to oxidative stress and subsequent cell death.

Case Studies

A recent investigation into tetrahydroquinoline derivatives revealed their efficacy against glioblastoma multiforme (GBM), a notoriously aggressive cancer type. The study highlighted that certain modifications to the dihydroquinoline structure significantly enhanced cytotoxicity against GBM cells .

Case Study Summary:

  • Objective: Evaluate the efficacy of tetrahydroquinoline derivatives in GBM treatment.
  • Findings: Compounds demonstrated IC50 values ranging from 4.84 to 9.62 µM across various GBM cell lines.
  • Conclusion: The modifications to the dihydroquinoline scaffold were crucial for enhancing antiproliferative activity.

Properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O4/c25-24(26,27)18-8-2-3-9-19(18)28-23(31)15-33-22-14-32-17(12-21(22)30)13-29-11-5-7-16-6-1-4-10-20(16)29/h1-4,6,8-10,12,14H,5,7,11,13,15H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAIORIAVLRUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.